![molecular formula C21H16N4O3 B2974548 1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline CAS No. 799795-30-5](/img/structure/B2974548.png)
1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of imidazoquinoxaline, which is a class of heterocyclic compounds that have been extensively studied for their biological activities. The purpose of
Scientific Research Applications
Synthesis Methodologies
- Benzo[4,5]imidazo[1,2-a]quinoxaline Derivatives : A study by Wenjun Chen et al. (2020) details a synthesis method for benzo[4,5]imidazo[1,2-a]quinoxaline derivatives using an I2-mediated direct sp3 C–H amination reaction. This method does not use transition metals and offers a simple, scalable approach with high yields, potentially applicable for synthesizing related compounds like the one (Chen et al., 2020).
Antitubercular Activity
- Hexahydro-2H-pyrano[3,2-c]quinoline Analogues : S. Kantevari et al. (2011) reported the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues with antitubercular activity. Although derived from different parent compounds, the method and activity study could be relevant for evaluating the antitubercular potential of the compound (Kantevari et al., 2011).
Antitumor Activities
- Imidazo[1,2-a]quinoxaline Analogues Against Human Melanoma : A study by Carine Deleuze-Masquefa et al. (2009) synthesized new imidazo[1,2-a]quinoxaline analogues and evaluated their growth inhibition activities on A375 cells in vitro. Such studies are indicative of the potential for related compounds to serve as candidates for antitumor activity research (Deleuze-Masquefa et al., 2009).
properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-(furan-2-yl)imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-26-14-10-13(11-15(12-14)27-2)25-20(18-8-5-9-28-18)24-19-21(25)23-17-7-4-3-6-16(17)22-19/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZXPTMWDXFZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2974465.png)
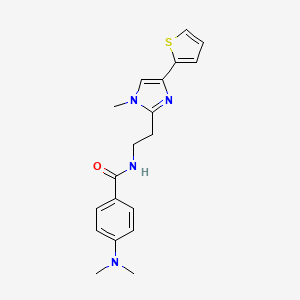
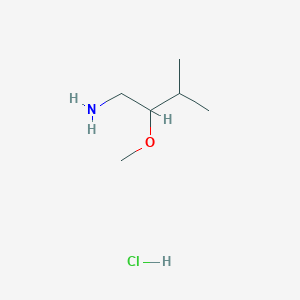
![N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974468.png)
![N-(2-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2974470.png)
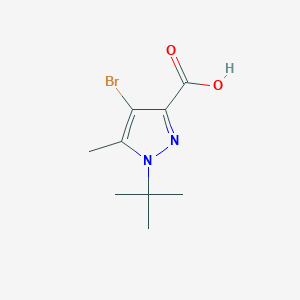
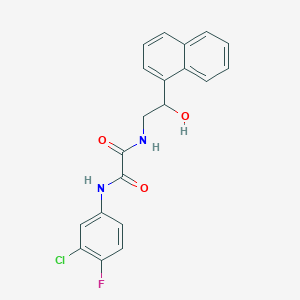

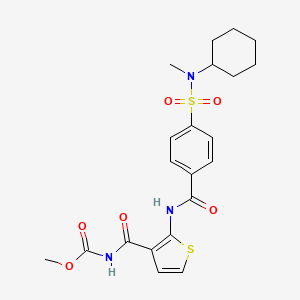

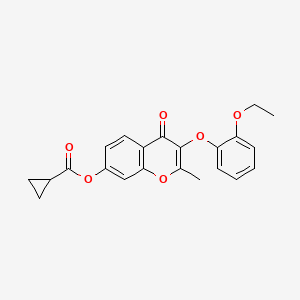
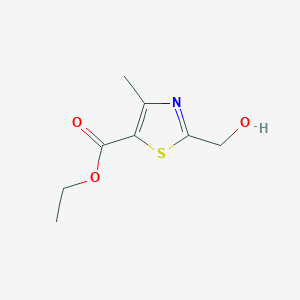
![6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2974485.png)
